N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine
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Overview
Description
N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a biphenyl moiety
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific targets, which, as mentioned earlier, are currently unknown .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of sodium trifluoroacetate and copper(I) iodide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyridines and biphenyl derivatives, such as:
- Trifluoromethylpyridine
- Biphenyltrifluoromethyl derivatives
Uniqueness
N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the biphenyl and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .
Biological Activity
N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine (CAS No. 478068-07-4) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a biphenyl moiety. This specific arrangement enhances its chemical stability and reactivity, making it a candidate for various biological applications.
Molecular Formula : C18H13F3N2
Molecular Weight : 324.30 g/mol
InChI : InChI=1S/C18H13F3N2/c19-18(20,21)17-12-14(10-11-22-17)23-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23)
The biological activity of this compound is largely attributed to its interaction with specific biochemical pathways. Although detailed mechanisms are still under investigation, the presence of the trifluoromethyl group suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.
Potential Targets
- Protein Kinases : The compound may inhibit specific protein kinases involved in cell proliferation and survival.
- Inflammatory Pathways : Similar compounds have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) .
Cytotoxicity and Anticancer Potential
The compound's ability to modulate cellular pathways may also position it as a candidate for anticancer research. Compounds with similar structures have been explored for their cytotoxic effects against various cancer cell lines. The trifluoromethyl group often enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Table 1: Summary of Biological Studies on Related Compounds
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds have demonstrated favorable absorption characteristics and brain penetration capabilities, which are critical for therapeutic applications targeting central nervous system disorders .
Properties
IUPAC Name |
N-(2-phenylphenyl)-2-(trifluoromethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2/c19-18(20,21)17-12-14(10-11-22-17)23-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJSRZLLFUQPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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